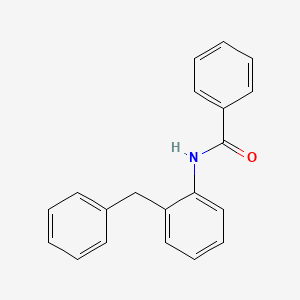

N-(2-benzylphenyl)benzamide

Description

N-(2-Benzylphenyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) attached to a 2-benzylphenyl group. Benzamides are widely studied for their diverse biological activities, including enzyme inhibition (e.g., PARP, HDACs) and antioxidant properties, as well as their applications in drug design and crystallography . The 2-benzylphenyl substituent likely influences its physicochemical properties, such as lipophilicity and steric bulk, which are critical for target binding and metabolic stability.

Properties

IUPAC Name |

N-(2-benzylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c22-20(17-11-5-2-6-12-17)21-19-14-8-7-13-18(19)15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNSABWKUFHEGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557-51-3 | |

| Record name | N-(2-BENZYLPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)benzamide can be achieved through several methods. One common approach involves the condensation of benzoic acid with 2-benzylphenylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of benzoyl chloride with 2-benzylphenylamine in an aqueous medium containing an alkali metal hydroxide. This method is advantageous as it avoids the use of organic solvents, reducing environmental impact and simplifying the purification process .

Chemical Reactions Analysis

Types of Reactions: N-(2-benzylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-benzylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound has been studied for its potential pharmacological properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique chemical structure allows it to be used in the formulation of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. This inhibition occurs through the prevention of IκB degradation, leading to reduced NF-κB activity and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Features

Key structural analogs and their differences are summarized below:

- This may reduce solubility but improve binding to hydrophobic enzyme pockets .

- Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide exhibit planar geometries stabilized by nitro groups, whereas hydroxyalkyl derivatives form intramolecular H-bonds, influencing conformational stability .

Physicochemical Properties

- Lipophilicity : The 2-benzylphenyl group increases LogP compared to polar substituents (e.g., pyridinyl or nitro), reducing aqueous solubility but enhancing membrane permeability .

Biological Activity

N-(2-benzylphenyl)benzamide is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide functional group. Its chemical structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 225.29 g/mol

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives, including this compound. For instance, compounds in this class have shown effectiveness against various viruses, including Hepatitis B and Coxsackievirus A9.

- Mechanism of Action : The antiviral mechanism is believed to involve direct interaction with viral capsids, stabilizing the virion and preventing uncoating during infection. In vitro studies demonstrated that certain benzamides could significantly reduce viral loads and inhibit viral assembly .

2. Antiparasitic Activity

Benzamide derivatives have also been investigated for their antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness.

- Case Study : A phenotypic screening identified several potent N-(2-aminoethyl)-N-phenyl benzamides with an EC50 as low as 0.001 µM against T. brucei. These compounds exhibited favorable pharmacokinetic profiles, including oral bioavailability and good central nervous system penetration .

3. Cytotoxicity and Cancer Research

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through multiple mechanisms.

- Example Findings : In one study, a series of naphthoquinone-benzamides showed IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating strong potential as anticancer agents .

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antiviral Mechanism : Binding to hydrophobic pockets within viral capsids enhances stability and prevents disassembly during entry into host cells .

- Cytotoxic Mechanisms : Induction of apoptosis through activation of caspases and disruption of mitochondrial membrane potential has been observed in cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-benzylphenyl)benzamide derivatives?

- Methodology : Derivatives can be synthesized via condensation reactions using benzoyl chloride derivatives and substituted anilines. For example, Pd/C-catalyzed hydrogenation under mild conditions (e.g., room temperature, methanol solvent) is effective for reducing intermediates . Thioamide derivatives may require carbamothioyl chloride intermediates in pyridine/dichloromethane conditions . Optimization includes monitoring reaction progress via TLC and purifying via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., aromatic protons at δ 7.08–7.23 ppm in CDCl₃) .

- CHNS Analysis : Validates elemental composition and purity .

- FT-IR : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Q. How is X-ray crystallography applied to determine the molecular structure of benzamide derivatives?

- Protocol : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. ORTEP-III visualizes thermal ellipsoids, while WinGX integrates refinement and validation . Asymmetric units are analyzed for hydrogen bonding (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data in structural analysis?

- Approach : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates optimized geometries and compares them with SCXRD data. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., van der Waals vs. hydrogen bonds) . Discrepancies in bond angles >2° may indicate crystal packing effects .

Q. What strategies improve structure-activity relationship (SAR) analysis for benzamide-based HDAC inhibitors?

- SAR Workflow :

In Vitro Assays : Measure IC₅₀ against HDAC isoforms (e.g., MS-275’s IC₅₀ = 15 μmol/kg in frontal cortex ).

Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions (e.g., benzamide binding to Zn²⁺ in HDAC active sites) .

QSPR Models : Correlate substituent electronegativity (e.g., –NO₂, –CF₃) with bioactivity .

Q. How do thermodynamic stability calculations inform reactivity predictions for benzamide derivatives?

- Tools : Gaussian 09 calculates Gibbs free energy (ΔG) and enthalpy (ΔH) for reaction intermediates. THERMO.PY processes frequency outputs to derive ideal-gas thermodynamic functions (e.g., entropy changes in condensation reactions) . High ΔG‡ values (>25 kcal/mol) suggest kinetically controlled pathways .

Q. What advanced crystallographic techniques address disorder or twinning in benzamide crystal structures?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.